molecular formula C14H17N5O2S B2833254 N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034516-23-7

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

Cat. No. B2833254
CAS RN: 2034516-23-7
M. Wt: 319.38
InChI Key: GEBSCVLMVCNETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H17N5O2S and its molecular weight is 319.38. The purity is usually 95%.
BenchChem offers high-quality N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Triazine derivatives are known for their versatile applications in organic synthesis and medicinal chemistry. The synthesis of novel heterocyclic compounds derived from triazine, including benzodifuranyl triazines and thiazolopyrimidines, has been explored for their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These compounds were found to be effective as COX-1/COX-2 inhibitors, showcasing the potential of triazine derivatives in designing new therapeutic agents.

The Mannich reaction, a key method in organic synthesis, has been employed to create a variety of N-, S,N-, and Se,N-heterocycles from triazine substrates. This approach has led to the discovery of compounds with potential biological activities, including antiviral and anti-inflammatory properties (Dotsenko et al., 2019).

Applications in Material Science

Thiophene derivatives are crucial in the development of materials for optoelectronic applications. For instance, star-shaped thiophene-functionalized monomers have been synthesized and used to create copolymers with unique optoelectrochemical properties (Ak & Toppare, 2009). These materials exhibit low band gaps and high switching abilities, making them suitable for use in electronic devices.

Molecular Interaction Studies

The molecular interactions of compounds containing pyrrolidine rings with biological receptors have been investigated to understand their mechanism of action. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been studied for its binding interaction with the CB1 cannabinoid receptor, providing insights into the structural requirements for receptor binding and activity (Shim et al., 2002).

properties

IUPAC Name

N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-21-14-17-11(9-15-12(20)10-5-4-8-22-10)16-13(18-14)19-6-2-3-7-19/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBSCVLMVCNETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

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